![molecular formula C6H4Cl2O4S2 B178945 Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 126910-68-7](/img/structure/B178945.png)
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Overview
Description
“Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate” is a chemical compound that falls under the category of organosulfur compounds . Specifically, it is a thiophene compound, a class that includes various biologically active compounds and that is significant in the field of pharmaceuticals .
Molecular Structure Analysis
The molecular formula of “Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate” is C6H4Cl2O4S2 . The InChI code is 1S/C6H5Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2,13H,1H3 .Physical And Chemical Properties Analysis
“Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate” is a solid at room temperature . It has a molecular weight of 276.14 . The compound should be stored in a refrigerator .Scientific Research Applications
Environmental Epigenetics and Genome Flexibility
Research indicates that DNA methylation and demethylation are crucial for genome programming and reprogramming, with environmental factors inducing epigenetic responses. These responses mediate organismal reactions to environmental changes, potentially leading to genetic dysfunction and various pathologies. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate could play a role in synthesizing compounds involved in studying DNA methylation patterns affected by environmental exposures (Efimova et al., 2020).
Synthesis of Thiophenes
Thiophene derivatives, with their wide range of applications in medicinal chemistry, organic materials, and as intermediates in organic synthesis, highlight the importance of developing novel synthetic approaches. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate could serve as a precursor or intermediate in the synthesis of thiophene derivatives with significant bioactivities and applications in various fields (Xuan, 2020).
Epigenetic Therapy and Chemoprevention
Understanding the molecular mechanisms underlying environmentally induced alterations in DNA hydroxymethylation patterns can lead to new approaches in epigenetic therapy and chemoprevention. Compounds synthesized from Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate could be instrumental in this research area, especially in mitigating environmentally induced epigenetic toxicity (Efimova et al., 2020).
Advanced Material Synthesis
The creation of advanced materials, especially those requiring specific electronic properties, can benefit from the use of thiophene derivatives. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate may serve as a key intermediate in the synthesis of materials used in electronics, dye sensitized solar cells, and other high-tech applications, demonstrating the compound's versatility beyond traditional chemical syntheses (Xuan, 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKPWFMFFKPATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446562 | |
Record name | methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |
CAS RN |
126910-68-7, 158439-31-7 | |
Record name | Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126910-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenecarboxylic acid, 5-chloro-3-(chlorosulfonyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.